

Application Note: Laboratory Synthesis of Hexaamminenickel(II) Bromide

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Compound of Interest

Compound Name: *Hexaamminenickel(II) bromide*

Cat. No.: *B7802453*

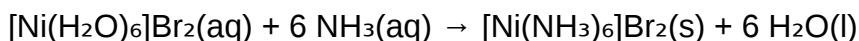
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Introduction

Hexaamminenickel(II) bromide, $[\text{Ni}(\text{NH}_3)_6]\text{Br}_2$, is a coordination compound in which a central nickel(II) ion is coordinated to six ammonia ligands. This complex is a versatile precursor in inorganic synthesis and serves as a source of nickel(II) ions in various chemical reactions. The synthesis of hexaamminenickel(II) complexes is a common procedure in undergraduate and research laboratories to demonstrate the principles of coordination chemistry, including ligand exchange and precipitation reactions. The general method involves the displacement of water ligands in an aqueous solution of a nickel(II) salt by ammonia ligands, leading to the precipitation of the less soluble hexaammine complex.^{[1][2]} This document provides a detailed protocol for the laboratory preparation of **hexaamminenickel(II) bromide**.

Reaction Scheme

The synthesis proceeds via the following ligand exchange reaction:



Experimental Protocol

Materials and Equipment

- Nickel(II) bromide hexahydrate ($\text{NiBr}_2 \cdot 6\text{H}_2\text{O}$)
- Concentrated aqueous ammonia (NH_3 , ~15 M)

- Ethanol
- Deionized water
- Beakers
- Graduated cylinders
- Glass stirring rod
- Ice bath
- Büchner funnel and flask
- Filter paper
- Watch glass
- Spatula
- Analytical balance

Safety Precautions

- Nickel(II) bromide is harmful if swallowed and is a suspected carcinogen.
- Concentrated ammonia is corrosive and has a pungent odor. All manipulations involving concentrated ammonia should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Procedure

- Dissolution of Nickel(II) Bromide: Weigh approximately 5.0 g of nickel(II) bromide hexahydrate and record the exact mass. Transfer the solid to a 100 mL beaker and add 15 mL of deionized water. Stir the mixture with a glass rod until the solid is completely dissolved. The resulting solution should be green.

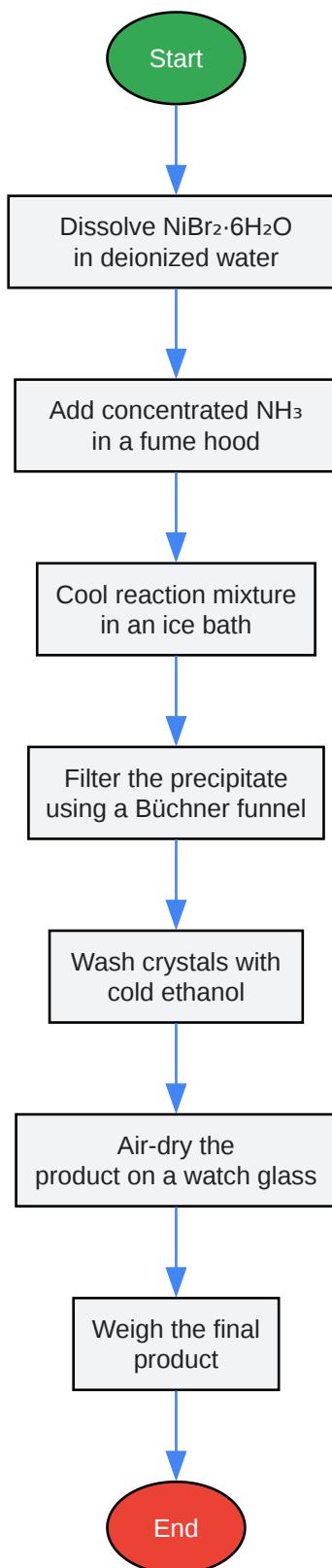
- Formation of the Hexaammine Complex: In a fume hood, slowly add 25 mL of concentrated aqueous ammonia to the nickel(II) bromide solution while stirring continuously. A significant color change from green to blue and then to purple should be observed, indicating the formation of the hexaamminenickel(II) complex. The addition of ammonia is exothermic, and the beaker may become warm.
- Crystallization: Cool the reaction mixture in an ice bath for 30 minutes to promote the precipitation of the purple crystals of **hexaamminenickel(II) bromide**.
- Isolation of the Product: Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of deionized water to ensure a good seal.
- Filtration and Washing: Turn on the vacuum and pour the cold reaction mixture into the Büchner funnel to collect the crystals. Wash the collected crystals with two 10 mL portions of cold ethanol to remove any unreacted starting materials and excess ammonia.
- Drying: Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.
- Final Drying and Weighing: Carefully transfer the purple crystals from the filter paper to a pre-weighed watch glass. Allow the product to air-dry completely. Once dry, weigh the watch glass with the product to determine the final mass of the **hexaamminenickel(II) bromide**.

Data Presentation

Substance	Molar Mass (g/mol)	Mass Used (g)	Moles (mol)	Theoretical Yield (g)
Nickel(II) bromide hexahydrate (NiBr ₂ ·6H ₂ O)	326.59	~5.0	Calculated	-
Hexaamminenickel(II) bromide ([Ni(NH ₃) ₆]Br ₂)	320.68 ^[3]	-	-	Calculated

Calculations for the table will be based on the actual mass of NiBr₂·6H₂O weighed.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **hexaamminenickel(II) bromide**.

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References

- 1. researchgate.net [researchgate.net]
- 2. packetforger.wordpress.com [packetforger.wordpress.com]
- 3. Hexaamminenickel(II) bromide 99.999 13601-55-3 [sigmaaldrich.com]
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